VU0404251

Description

Properties

IUPAC Name |

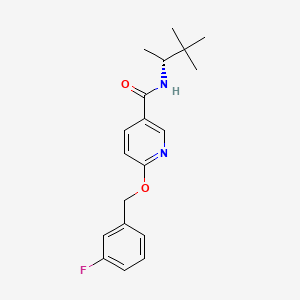

N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN2O2/c1-13(19(2,3)4)22-18(23)15-8-9-17(21-11-15)24-12-14-6-5-7-16(20)10-14/h5-11,13H,12H2,1-4H3,(H,22,23)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYBJCDMLJODRK-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)NC(=O)C1=CN=C(C=C1)OCC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(C)(C)C)NC(=O)C1=CN=C(C=C1)OCC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to VU0404251: A Positive Allosteric Modulator of mGlu5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VU0404251, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). This document consolidates available data on its chemical properties, in vitro and in vivo pharmacology, and relevant experimental methodologies.

Core Concepts: mGlu5 and Positive Allosteric Modulation

Metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic density of neurons in the central nervous system (CNS). It plays a crucial role in modulating synaptic plasticity, learning, and memory. Dysregulation of mGlu5 signaling has been implicated in various neurological and psychiatric disorders, including schizophrenia, anxiety, and fragile X syndrome.

Positive allosteric modulators are compounds that bind to a site on the receptor distinct from the endogenous ligand (glutamate) binding site. By doing so, PAMs do not activate the receptor on their own but enhance the receptor's response to glutamate. This mechanism offers a more subtle and potentially safer therapeutic approach compared to direct agonists, as it preserves the natural temporal and spatial dynamics of glutamate signaling.

Chemical Profile of this compound

While a specific synthesis protocol for this compound is not publicly available, related compounds have been synthesized through multi-step sequences involving key reactions such as Sonogashira coupling to introduce the phenylethynyl moiety and standard amide bond formation.

Chemical Structure:

The exact chemical structure of this compound is not publicly available in the reviewed literature. For the purpose of this guide, we will represent a common scaffold for related VU-series mGlu5 PAMs.

In Vitro Pharmacology

This compound is a potent positive allosteric modulator of the mGlu5 receptor.

| Parameter | Value | Species | Assay Type |

| pEC50 | 8.1[1] | Rat | Functional Assay |

| EC50 | ~7.94 nM | Rat | Functional Assay |

Selectivity:

Information regarding the selectivity profile of this compound against other mGluR subtypes and a broader panel of CNS targets is not extensively detailed in the available literature. However, related compounds in the same chemical series have demonstrated high selectivity for mGlu5 over other mGluR subtypes.

In Vivo Pharmacology and Pharmacokinetics

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the potentiation of glutamate-induced activation of the mGlu5 receptor. This leads to the enhancement of downstream signaling cascades.

Canonical Gq/G11 Signaling Pathway

Activation of mGlu5 receptors typically leads to the coupling with Gq/G11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade is fundamental to many of the physiological effects of mGlu5 activation.

Caption: Canonical mGlu5 receptor signaling pathway activated by glutamate and potentiated by this compound.

Biased Modulation

Some mGlu5 PAMs exhibit "biased agonism" or "biased modulation," where they differentially potentiate distinct downstream signaling pathways. For instance, the related compound VU0409551 has been shown to potentiate Gαq-mediated signaling without affecting the mGlu5-mediated modulation of NMDA receptor currents. This property could be advantageous in selectively targeting specific therapeutic effects while avoiding others that may lead to adverse events. The biased modulation profile of this compound has not been explicitly detailed.

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the characterization of mGlu5 PAMs like this compound.

In Vitro Calcium Mobilization Assay

This assay is a primary method for determining the potency and efficacy of mGlu5 modulators.

Objective: To measure the potentiation of glutamate-induced intracellular calcium mobilization by this compound in cells expressing the mGlu5 receptor.

Materials:

-

HEK293 cells stably expressing the rat or human mGlu5 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).

-

Pluronic F-127.

-

L-glutamate solution.

-

This compound solution in DMSO.

-

384-well black, clear-bottom microplates.

-

Fluorescent plate reader with automated liquid handling (e.g., FLIPR or FDSS).

Procedure:

-

Cell Plating: Seed mGlu5-expressing HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Aspirate the culture medium from the cell plates and add the loading buffer to each well. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of glutamate at a concentration that elicits a response approximately 20% of the maximal response (EC20).

-

Assay Protocol (FLIPR):

-

Place the dye-loaded cell plate and the compound plate into the fluorescent plate reader.

-

Establish a stable baseline fluorescence reading for each well.

-

Initiate the first addition of either vehicle or this compound solution and monitor the fluorescence for a set period to detect any agonist activity.

-

Initiate the second addition of the glutamate EC20 solution to all wells and continue to monitor the fluorescence to measure the potentiated response.

-

-

Data Analysis:

-

The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

-

Normalize the data to the baseline fluorescence.

-

For PAM activity, plot the response to the glutamate EC20 in the presence of varying concentrations of this compound.

-

Fit the concentration-response data to a sigmoidal dose-response curve to determine the EC50 and maximal potentiation.

-

Caption: Experimental workflow for the in vitro calcium mobilization assay.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical pharmacokinetic study in rats to determine the key PK parameters of a test compound.

Objective: To determine the pharmacokinetic profile of this compound in rats following intravenous (IV) and oral (PO) administration.

Materials:

-

Male Sprague-Dawley rats (250-300g).

-

This compound.

-

Vehicle for IV administration (e.g., saline with 10% DMSO, 10% Solutol).

-

Vehicle for PO administration (e.g., 0.5% methylcellulose (B11928114) in water).

-

Dosing syringes and gavage needles.

-

Blood collection tubes (e.g., with K2EDTA).

-

Centrifuge.

-

LC-MS/MS system for bioanalysis.

Procedure:

-

Animal Acclimation: Acclimate rats to the housing conditions for at least 3 days prior to the study. Fast animals overnight before dosing.

-

Dosing:

-

IV Group: Administer this compound intravenously via the tail vein at a specific dose (e.g., 1 mg/kg).

-

PO Group: Administer this compound orally via gavage at a specific dose (e.g., 10 mg/kg).

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Place blood samples into EDTA-containing tubes and keep on ice.

-

-

Plasma Preparation:

-

Centrifuge the blood samples at 4°C to separate the plasma.

-

Transfer the plasma to clean tubes and store at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.

-

Analyze the plasma samples to determine the concentration of this compound at each time point.

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software (e.g., WinNonlin) to perform non-compartmental analysis of the plasma concentration-time data.

-

Calculate key PK parameters including:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the plasma concentration-time curve.

-

t1/2: Elimination half-life.

-

CL: Clearance.

-

Vd: Volume of distribution.

-

F%: Oral bioavailability (calculated from the dose-normalized AUC values of the PO and IV groups).

-

-

Caption: Workflow for a typical in vivo pharmacokinetic study in rodents.

Conclusion

This compound is a potent mGlu5 positive allosteric modulator with potential therapeutic applications in CNS disorders. This guide has summarized the available information on its pharmacology and provided detailed protocols for its characterization. Further research is required to fully elucidate its selectivity, pharmacokinetic profile, and preclinical efficacy to support its advancement in drug development.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The synthesis and use of chemical compounds should only be conducted by trained professionals in a laboratory setting.

References

Unveiling the Function of VU0404251: A Technical Guide to a Selective M1 Muscarinic Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the function, pharmacological properties, and underlying mechanisms of VU0404251, a significant research compound in the field of neuroscience and pharmacology. This compound, also known as the NIH molecular probe ML137 and identified by the chemical identifier CID-44251556, is a potent and highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). Its ability to selectively enhance the activity of the M1 receptor without directly activating it has positioned it as a valuable tool for dissecting the physiological roles of this receptor and as a potential lead compound for the development of novel therapeutics for cognitive disorders.

Core Function and Mechanism of Action

This compound functions as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine (ACh), this compound binds to a distinct, allosteric site on the M1 receptor. This binding event induces a conformational change in the receptor that enhances its affinity for and/or efficacy of acetylcholine. Consequently, in the presence of ACh, this compound potentiates the receptor's downstream signaling cascade. This mechanism allows for the amplification of the natural, physiological signaling of the M1 receptor, rather than causing a constant, non-physiological activation.

The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G proteins. Upon activation by acetylcholine and potentiation by this compound, the Gq protein activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The rise in intracellular calcium, along with the action of DAG, activates protein kinase C (PKC) and other downstream effectors, ultimately leading to various cellular responses, including neuronal excitation and modulation of synaptic plasticity.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through a series of in vitro assays, demonstrating its potency and remarkable selectivity for the M1 receptor.

| Parameter | Value | Receptor Subtype | Assay Type |

| EC50 (PAM Activity) | 830 nM | Human M1 | Calcium Mobilization Assay |

| Selectivity | > 30 µM | Human M2, M3, M4, M5 | Calcium Mobilization Assay |

Table 1: In Vitro Potency and Selectivity of this compound

These data highlight that this compound exhibits sub-micromolar potency in potentiating the M1 receptor's response to acetylcholine. Critically, it displays no agonist or antagonist activity at other muscarinic receptor subtypes (M2, M3, M4, and M5) at concentrations up to 30 µM, underscoring its exceptional selectivity.[1] This high degree of selectivity is a key attribute that minimizes the potential for off-target effects, a common challenge with non-selective muscarinic agonists.

Experimental Protocols

The characterization of this compound involved a functional high-throughput screening (HTS) approach followed by more detailed pharmacological assays.

High-Throughput Screening (HTS) and Calcium Mobilization Assay

The primary assay used for the discovery and initial characterization of this compound was a cell-based calcium mobilization assay.[1]

Objective: To identify compounds that potentiate the M1 receptor's response to a sub-maximal concentration of acetylcholine.

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic acetylcholine receptor.

Methodology:

-

Cell Plating: CHO-hM1 cells are seeded into 384-well microplates and cultured overnight to allow for adherence.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific duration at 37°C. This dye exhibits a significant increase in fluorescence intensity upon binding to free intracellular calcium.

-

Compound Addition: A sub-maximal (EC20) concentration of acetylcholine and various concentrations of the test compound (this compound) are added to the wells.

-

Signal Detection: Changes in intracellular calcium concentration are monitored in real-time using a fluorescence plate reader (e.g., a FLIPR or FlexStation). The fluorescence intensity is measured before and after the addition of the compounds.

-

Data Analysis: The increase in fluorescence in the presence of the test compound and ACh is compared to the response with ACh alone. The data is then used to generate concentration-response curves to determine the EC50 value for the positive allosteric modulation.

Selectivity Assays

To determine the selectivity of this compound, similar calcium mobilization assays were performed using cell lines individually expressing the other human muscarinic receptor subtypes (M2, M3, M4, and M5). The compound was tested for both agonist activity (in the absence of ACh) and PAM activity (in the presence of an EC20 concentration of ACh) at these receptor subtypes.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the M1 muscarinic receptor signaling pathway and the experimental workflow for the characterization of this compound.

Caption: M1 Muscarinic Receptor Signaling Pathway.

Caption: Experimental Workflow for this compound Characterization.

References

VU0404251 discovery and development

An in-depth analysis of publicly available scientific literature and clinical trial data reveals a significant lack of specific information regarding a compound designated "VU0404251." Searches for its discovery, synthesis, mechanism of action, and involvement in in-vivo studies or clinical trials have not yielded any specific results.

This suggests that this compound may be an internal designation for a compound that has not yet been disclosed in publications or public registries. Information on such compounds is often proprietary and confidential until a certain stage of development or publication.

Without any foundational data on this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and visualizations of signaling pathways. Further information, such as a known chemical structure, biological target, or associated research institution, would be necessary to conduct a more targeted and fruitful search.

In-depth Technical Guide: Pharmacological Profile of VU0404251

Introduction

A comprehensive search for the pharmacological profile of the compound VU0404251 has been conducted. Despite extensive queries targeting its mechanism of action, binding affinity, selectivity, in vitro and in vivo efficacy, experimental protocols, and associated signaling pathways, no specific information for "this compound" was found in the public domain.

The search results yielded general information on pharmacological concepts and studies of other unrelated compounds. This suggests that this compound may be an internal designation not yet disclosed in scientific literature, a compound that has been discontinued (B1498344) in early-stage development, or a typographical error.

Without any available data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and diagrams of signaling pathways. Further investigation would require access to proprietary databases or direct inquiry with institutions that may have synthesized or studied this compound.

VU0404251: A Technical Guide to its Interaction with the mGlu5 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0404251 is a potent, centrally active positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). As a PAM, this compound does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This mechanism of action has generated significant interest in its potential as a therapeutic agent for central nervous system (CNS) disorders, including psychosis. This technical guide provides an in-depth overview of the binding and functional characteristics of this compound at the mGlu5 receptor, including available quantitative data, detailed experimental methodologies, and a visualization of the associated signaling pathway.

Quantitative Data: Binding Affinity and Potency

The functional potency of this compound has been determined through in vitro calcium mobilization assays in cell lines expressing either rat or human mGlu5 receptors. The half-maximal effective concentration (EC50) values, which represent the concentration of the compound that elicits 50% of the maximal response, are summarized in the table below. It is important to note that a direct binding affinity value, such as a Ki from a radioligand binding assay, for this compound is not prominently available in the public domain literature. The EC50 values from functional assays serve as a reliable measure of the compound's potency.

| Receptor | Assay Type | Parameter | Value (nM) |

| Rat mGlu5 | Calcium Mobilization | EC50 | 70 |

| Human mGlu5 | Calcium Mobilization | EC50 | 70[1] |

Experimental Protocols

Calcium Mobilization Assay

This protocol outlines the general procedure for determining the potency of a positive allosteric modulator like this compound at the mGlu5 receptor using a cell-based calcium mobilization assay.

1. Cell Culture and Plating:

-

Human Embryonic Kidney (HEK293) cells stably expressing the rat or human mGlu5 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For the assay, cells are seeded into black-walled, clear-bottom 384-well plates at a density of 20,000 to 40,000 cells per well and allowed to adhere overnight.

2. Dye Loading:

-

The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (acetoxymethyl ester), in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

The dye loading is typically performed at 37°C for 1 hour in the dark.

3. Compound Preparation and Addition:

-

This compound is serially diluted in assay buffer to a range of concentrations.

-

The dye solution is removed, and the cells are washed with assay buffer.

-

The various concentrations of this compound are added to the wells and incubated for a predetermined period (e.g., 10-15 minutes) at room temperature.

4. Glutamate Stimulation and Signal Detection:

-

An EC20 concentration of glutamate (the concentration that elicits 20% of the maximal glutamate response) is prepared in the assay buffer.

-

The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading of fluorescence.

-

The EC20 solution of glutamate is added to the wells, and the fluorescence intensity is measured immediately and monitored over time (typically 2-3 minutes). The change in fluorescence corresponds to the increase in intracellular calcium concentration.

5. Data Analysis:

-

The peak fluorescence response for each concentration of this compound is determined.

-

The data are normalized to the response of a maximal glutamate concentration and plotted against the logarithm of the this compound concentration.

-

An EC50 value is calculated by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Experimental Workflow Visualization

The following diagrams were generated using Graphviz (DOT language) to illustrate the mGlu5 signaling pathway and the experimental workflow of the calcium mobilization assay.

References

In-depth Technical Guide: VU0404251, a Selective M5 Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0404251 is a potent and selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine (B1216132) receptor. As a member of a novel class of M5-preferring compounds, it offers a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the M5 receptor. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental methodologies and a review of the relevant signaling pathways. The information presented herein is intended to support further research and drug development efforts targeting the M5 receptor for various therapeutic indications.

Chemical Structure and Properties

This compound, with the IUPAC name N-(3-chloro-4-fluorophenyl)-1,5-dimethyl-6-oxo-2-phenyl-1,6-dihydropyridine-3-carboxamide, is a synthetic small molecule. Its chemical identifiers and key properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-(3-chloro-4-fluorophenyl)-1,5-dimethyl-6-oxo-2-phenyl-1,6-dihydropyridine-3-carboxamide |

| SMILES | Cc1c(c(=O)n(C)c(c1)c2ccccc2)C(=O)Nc3ccc(c(c3)Cl)F |

| Molecular Formula | C20H16ClFN2O2 |

| Molecular Weight | 386.8 g/mol |

Mechanism of Action and Signaling Pathway

This compound functions as a positive allosteric modulator of the M5 muscarinic acetylcholine receptor. This means it does not directly activate the receptor but rather enhances the affinity and/or efficacy of the endogenous ligand, acetylcholine (ACh). The M5 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to the Gq family of G proteins.

Upon binding of acetylcholine, the M5 receptor undergoes a conformational change, activating the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration triggers a cascade of downstream cellular responses.

The Enigmatic VU0404251: A Deep Dive into a Novel Neuroscience Research Probe

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The landscape of neuroscience research is continually evolving with the advent of novel chemical probes that enable the precise dissection of neural circuits and signaling pathways. Within the extensive portfolio of neuromodulatory compounds developed at Vanderbilt University's Warren Center for Neuroscience Drug Discovery (WCNDD), a key institution in academic drug discovery, the designation "VU" signifies a lineage of molecules with significant potential to unravel the complexities of the brain. While many VU compounds have been extensively characterized in the public domain, VU0404251 remains a more enigmatic entity, suggesting its status as either an early-stage investigational tool or a compound with a highly specialized application. This technical guide, based on the available information and the broader context of Vanderbilt's neuroscience research programs, aims to provide a comprehensive overview of the likely characteristics, experimental frameworks, and potential therapeutic implications of this compound.

The WCNDD has a strong focus on the discovery and development of small molecules that target G-protein coupled receptors (GPCRs), particularly muscarinic acetylcholine (B1216132) receptors (mAChRs) and metabotropic glutamate (B1630785) receptors (mGluRs). These receptors are critically involved in modulating neurotransmission and are implicated in a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. It is highly probable that this compound is a modulator of one of these receptor systems.

Core Data Summary

Due to the limited public information available for this compound, a comprehensive table of quantitative data cannot be compiled. However, based on the typical characterization of similar VU compounds, the following parameters would be essential for its pharmacological profile. Researchers working with this compound should aim to establish these values.

Table 1: Anticipated Pharmacological Profile of this compound

| Parameter | Description | Anticipated Value |

| Target(s) | Primary molecular target(s) of the compound. | e.g., M4 positive allosteric modulator, mGlu5 negative allosteric modulator |

| EC50 / IC50 | The molar concentration of an agonist/antagonist that produces 50% of the maximal possible effect. | Sub-micromolar to nanomolar range |

| Binding Affinity (Ki / Kd) | The equilibrium dissociation constant, indicating the affinity of the compound for its target. | Nanomolar range |

| Selectivity | The degree to which a compound acts on a given site relative to other sites. | >100-fold selectivity over related receptor subtypes |

| Brain Penetrance | The ability of the compound to cross the blood-brain barrier. | Measured as a brain-to-plasma concentration ratio (e.g., B/P > 0.5) |

| In vivo Efficacy | The effect of the compound in animal models of disease. | Dose-dependent reversal of deficits in relevant behavioral paradigms |

Experimental Protocols

The following are detailed methodologies for key experiments that would likely be employed to characterize a novel neuroscience research tool like this compound, drawing from established protocols for similar compounds.

In Vitro Receptor Binding and Function Assays

Objective: To determine the affinity and functional activity of this compound at its putative target receptor.

Methodology:

-

Cell Culture: Stably transfected cell lines (e.g., HEK293 or CHO cells) expressing the human receptor of interest are cultured under standard conditions.

-

Radioligand Binding Assays:

-

Cell membranes are prepared and incubated with a radiolabeled ligand known to bind to the target receptor and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand.

-

The amount of bound radioactivity is quantified using a scintillation counter.

-

Competition binding curves are generated to calculate the inhibitor constant (Ki).

-

-

Functional Assays (e.g., Calcium Mobilization or cAMP Assays):

-

Cells are loaded with a fluorescent calcium indicator (e.g., Fluo-4 AM) or assayed for changes in cyclic AMP (cAMP) levels.

-

Cells are stimulated with a known agonist in the presence of varying concentrations of this compound (if testing for allosteric modulation or antagonism).

-

Changes in fluorescence or cAMP levels are measured using a plate reader.

-

Concentration-response curves are plotted to determine EC50 or IC50 values.

-

Electrophysiology in Brain Slices

Objective: To assess the effects of this compound on neuronal activity and synaptic transmission.

Methodology:

-

Brain Slice Preparation: Rodent brains are rapidly dissected and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices containing the brain region of interest (e.g., hippocampus, prefrontal cortex, striatum) are prepared using a vibratome.

-

Whole-Cell Patch-Clamp Recordings:

-

Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF.

-

Individual neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.

-

Glass micropipettes filled with an internal solution are used to form a high-resistance seal with the cell membrane (a "gigaseal").

-

The membrane patch is then ruptured to allow for whole-cell voltage or current-clamp recordings.

-

This compound is bath-applied at known concentrations, and changes in resting membrane potential, action potential firing, and synaptic currents (e.g., EPSCs, IPSCs) are recorded and analyzed.

-

In Vivo Behavioral Assays

Objective: To evaluate the effects of this compound on cognitive, motor, or affective behaviors in animal models.

Methodology (Example: Novel Object Recognition for Cognition):

-

Animals: Adult male and female rodents (e.g., C57BL/6J mice or Sprague-Dawley rats) are used.

-

Apparatus: A square open-field arena.

-

Habituation: Animals are habituated to the testing arena in the absence of any objects for a set period over several days.

-

Training (Familiarization) Phase:

-

Two identical objects are placed in the arena.

-

Animals are allowed to explore the objects for a defined period (e.g., 10 minutes).

-

Exploration time for each object is recorded.

-

-

Testing (Choice) Phase:

-

After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object.

-

Animals are returned to the arena and allowed to explore for a set time (e.g., 5 minutes).

-

The time spent exploring the familiar versus the novel object is recorded.

-

-

Drug Administration: this compound or vehicle is administered (e.g., via intraperitoneal injection) at a specified time before the training or testing phase.

-

Data Analysis: A discrimination index (DI) is calculated as (Timenovel - Timefamiliar) / (Timenovel + Timefamiliar). A higher DI indicates better recognition memory.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks relevant to the study of a compound like this compound.

Signaling Pathway of a Putative M4 Positive Allosteric Modulator

Caption: Putative signaling cascade for this compound as an M4 positive allosteric modulator.

Experimental Workflow for Characterizing a Novel CNS Compound

Caption: A typical workflow for the preclinical development of a CNS drug candidate.

Logical Relationship of Target Engagement to Behavioral Outcome

Caption: Logical flow from molecular action to potential therapeutic application.

In-Depth Technical Guide: Selectivity and Pharmacological Profile of the mGlu5 Negative Allosteric Modulator VU0409106

A Note on the Investigated Compound: Initial searches for the compound VU0404251 did not yield specific public data. Therefore, this guide focuses on the well-characterized and structurally related mGlu5 negative allosteric modulator (NAM), VU0409106 , developed at the Vanderbilt Center for Neuroscience Drug Discovery. This document provides a comprehensive overview of its selectivity for the metabotropic glutamate (B1630785) receptor 5 (mGlu5), detailing its pharmacological properties, the experimental methodologies used for its characterization, and its off-target activity profile.

Quantitative Pharmacological Data

The following table summarizes the in vitro potency and binding affinity of VU0409106 for the mGlu5 receptor.

| Parameter | Species | Value | Assay Type |

| IC50 | Rat | 26 nM | Calcium Mobilization |

| IC50 | Human | 49 nM | Calcium Mobilization |

| Ki | Rat | 6.8 nM | [3H]M-MPEP Binding |

Selectivity Profile of VU0409106

VU0409106 demonstrates high selectivity for the mGlu5 receptor.

Selectivity Against Other mGlu Receptors

In functional cell-based assays, VU0409106 was tested at a concentration of 10 μM against the other seven metabotropic glutamate receptors (mGlu1, mGlu2, mGlu3, mGlu4, mGlu6, mGlu7, and mGlu8) and was found to be inactive against all of them[1].

Broad Panel Off-Target Screening

To assess its broader selectivity, VU0409106 was submitted to a commercially available radioligand binding assay panel consisting of 68 clinically relevant targets, including G-protein coupled receptors (GPCRs), ion channels, kinases, and transporters. At a concentration of 10 μM, no significant off-target responses were observed[1].

Experimental Protocols

The following sections detail the methodologies employed to characterize the pharmacological profile of VU0409106.

Calcium Mobilization Assay for Functional Potency

This assay was utilized as the primary method for determining the functional potency of VU0409106 by measuring its ability to inhibit glutamate-induced intracellular calcium mobilization in cells expressing the mGlu5 receptor.

Cell Line: Human Embryonic Kidney (HEK293A) cells stably expressing either rat or human mGlu5.

Protocol:

-

Cell Plating: HEK293A-mGlu5 cells are seeded into 384-well black-walled, clear-bottom plates and grown overnight.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in an assay buffer.

-

Compound Addition: VU0409106, at varying concentrations, is added to the wells.

-

Agonist Stimulation: After a short incubation with the compound, an EC80 concentration of glutamate is added to stimulate the mGlu5 receptor, inducing an increase in intracellular calcium.

-

Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader (e.g., a FLIPRTETRA).

-

Data Analysis: The IC50 value, representing the concentration of VU0409106 that inhibits 50% of the maximal glutamate response, is calculated from the concentration-response curve.

Radioligand Binding Assay for Allosteric Site Interaction

This assay confirmed that VU0409106 interacts with the known allosteric binding site on the mGlu5 receptor, commonly referred to as the MPEP site.

Radioligand: [3H]3-methoxy-5-(pyridin-2-ylethynyl)pyridine ([3H]M-MPEP), a close structural analog of the prototypical mGlu5 NAM, MPEP.

Protocol:

-

Membrane Preparation: Membranes are prepared from cells overexpressing the rat mGlu5 receptor.

-

Binding Reaction: The cell membranes are incubated with a fixed concentration of the radioligand ([3H]M-MPEP) and varying concentrations of the unlabeled test compound (VU0409106) in a suitable binding buffer.

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a filter plate, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The amount of radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The Ki (inhibitory constant) is calculated from the IC50 value (the concentration of VU0409106 that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Visualizations

mGlu5 Receptor Signaling Pathway and NAM Inhibition

Caption: mGlu5 signaling and NAM inhibition pathway.

Experimental Workflow for Determining VU0409106 Potency

Caption: Workflow for Calcium Mobilization Assay.

References

In-Depth Technical Guide to VU0404251 and Its Synonyms: A Resource for Drug Discovery Professionals

An exploration of the potent and selective mGlu5 positive allosteric modulator, VU0404251, providing researchers and drug development professionals with key technical data and experimental insights.

Introduction

This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). As a research chemical, it has garnered significant interest for its potential therapeutic applications in neurological and psychiatric disorders, including schizophrenia. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed overview of this compound, its synonyms, mechanism of action, and relevant experimental protocols.

Chemical Identity and Synonyms

This compound is most formally known by its IUPAC name, N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide. To facilitate comprehensive literature searches and unambiguous identification, its primary synonyms and identifiers are listed below.

| Identifier Type | Identifier |

| Systematic Name | N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide |

| Synonym | GTPL6410 |

| CAS Number | 1276013-77-4 |

Mechanism of Action and Signaling Pathway

This compound functions as a positive allosteric modulator of the mGlu5 receptor. This means it does not directly activate the receptor but enhances the receptor's response to its endogenous ligand, glutamate. The mGlu5 receptor is a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gq/11 signaling pathway.

Upon activation by glutamate, the mGlu5 receptor stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC).

Furthermore, mGlu5 activation can lead to the phosphorylation of extracellular signal-regulated kinase (ERK), a key protein in the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in regulating cellular processes like proliferation, differentiation, and survival. This compound, by potentiating the action of glutamate, amplifies these downstream signaling events.

Figure 1: Simplified signaling pathway of the mGlu5 receptor modulated by this compound.

Quantitative Data

The following table summarizes key in vitro pharmacological data for this compound. It is important to note that these values can vary depending on the specific experimental conditions, cell line, and assay format used.

| Parameter | Species | Cell Line | Assay Type | Value (nM) |

| EC50 | Rat | HEK293 | Calcium Mobilization | 7.9 |

| EC50 | Human | HEK293 | Calcium Mobilization | 11 |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative protocols for key assays used to characterize mGlu5 positive allosteric modulators like this compound.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the mGlu5 receptor.

Materials:

-

HEK293 cells stably expressing the rat or human mGlu5 receptor.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

Glutamate.

-

This compound.

-

384-well black-walled, clear-bottom microplates.

-

A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR).

Procedure:

-

Cell Plating: Seed the mGlu5-expressing HEK293 cells into 384-well plates at a density of 20,000 cells per well and incubate overnight.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of glutamate at a concentration that elicits a 20% maximal response (EC20).

-

Assay:

-

Place the cell plate and the compound plate into the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Add the this compound dilutions to the cell plate and incubate for a specified time (e.g., 2-15 minutes).

-

Add the EC20 concentration of glutamate to initiate the calcium flux.

-

Measure the fluorescence intensity over time.

-

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the change in fluorescence against the concentration of this compound to determine the EC50 value.

Figure 2: Workflow for a typical calcium mobilization assay.

ERK Phosphorylation Assay

This assay quantifies the level of phosphorylated ERK (pERK) as a downstream measure of mGlu5 receptor activation.

Materials:

-

mGlu5-expressing cells (e.g., HEK293 or primary neurons).

-

Cell lysis buffer.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and electrophoresis equipment.

-

Western blotting equipment.

-

Primary antibodies: anti-pERK1/2 and anti-total ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system for western blots.

Procedure:

-

Cell Treatment: Culture cells to the desired confluency. Starve the cells in serum-free media for several hours before treatment. Treat the cells with this compound and/or glutamate for a specified time.

-

Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for pERK and total ERK. Normalize the pERK signal to the total ERK signal to determine the relative level of ERK phosphorylation.

Conclusion

This compound is a valuable research tool for investigating the role of the mGlu5 receptor in various physiological and pathological processes. Its high potency and selectivity make it an important compound for preclinical studies in the field of neuroscience and drug discovery. This technical guide provides a foundational understanding of this compound, which should aid researchers in designing and interpreting their experiments. As with any research chemical, it is imperative to consult the primary literature for the most detailed and up-to-date information.

An In-depth Technical Guide on N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide (VU0404251): A Putative M1 Positive Allosteric Modulator

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, in-depth technical data, including detailed experimental protocols and extensive quantitative results specifically for N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide (also known as VU0404251 or GTPL6410) is limited. This guide has been constructed by leveraging information on closely related M1 muscarinic acetylcholine (B1216132) receptor (M1) positive allosteric modulators (PAMs) from the same chemical series and research programs. The experimental details and data presented herein are representative of the methodologies and findings for analogous compounds and should be considered illustrative for this compound.

Introduction

N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide, designated as this compound, is a small molecule belonging to the pyridine-3-carboxamide (B1143946) chemical class.[1] This class of compounds has been extensively investigated for a variety of pharmacological activities. This compound has been identified as a putative positive allosteric modulator of the M1 muscarinic acetylcholine receptor, a G-protein coupled receptor that is a key target for cognitive enhancement in neuropsychiatric and neurodegenerative disorders such as schizophrenia and Alzheimer's disease.[2][3][4][5]

M1 PAMs offer a promising therapeutic strategy by enhancing the response of the receptor to the endogenous ligand, acetylcholine, rather than directly activating the receptor. This can lead to a more physiological and potentially safer pharmacological profile compared to orthosteric agonists.[2][3] Research into M1 PAMs aims to achieve cognitive improvement while avoiding the adverse cholinergic effects associated with non-selective muscarinic agonists.[3][6]

This technical guide provides a summary of the core chemical information, representative experimental protocols for its characterization, and potential signaling pathways involved in its mechanism of action, based on studies of analogous compounds.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide | PubChem |

| Synonyms | This compound, GTPL6410 | PubChem[1] |

| Molecular Formula | C20H24FN3O2 | PubChem |

| Molecular Weight | 357.4 g/mol | PubChem |

| Canonical SMILES | CC(C(C)(C)C)NC(=O)C1=CN=C(C=C1)OCC2=CC(=CC=C2)F | PubChem |

| InChI Key | YLJAMBMEZRIWGT-GFCCUMEHSA-N | PubChem |

Experimental Protocols

The following protocols are representative of the types of assays used to characterize M1 PAMs within the same class as this compound.

In Vitro Assays

This assay is fundamental for determining the potency and efficacy of an M1 PAM.

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.

Protocol:

-

Cells are plated in 384-well black-walled, clear-bottom plates and grown to confluence.

-

The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

The dye solution is removed, and the cells are washed with the assay buffer.

-

The test compound (e.g., this compound) is added at various concentrations and incubated for a specified period (e.g., 15 minutes).

-

The plate is then placed in a fluorescence imaging plate reader (FLIPR).

-

An EC20 concentration of acetylcholine (the concentration that elicits 20% of the maximal response) is added to the wells.

-

Fluorescence changes, indicative of intracellular calcium mobilization, are monitored in real-time.

-

Data are normalized to the response of acetylcholine alone, and the EC50 (concentration of the PAM that produces 50% of its maximal potentiation) is calculated using a four-parameter logistic equation.

To ensure the compound is selective for the M1 receptor, similar calcium mobilization assays are performed in cell lines expressing other muscarinic receptor subtypes (M2, M3, M4, and M5). The protocol is identical to the M1 potentiation assay, but with the respective cell lines.

To determine if the compound has intrinsic agonist activity, the calcium mobilization assay is performed in the absence of acetylcholine. The test compound is added at various concentrations, and any resulting increase in intracellular calcium is measured.

In Vivo Assays

These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Animal Model: Male Sprague-Dawley rats.

Protocol:

-

The compound is formulated in a suitable vehicle (e.g., 10% Tween 80 in sterile water).

-

A single dose is administered via oral gavage (p.o.) or intravenous injection (i.v.).

-

Blood samples are collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via tail vein or jugular vein cannula.

-

Plasma is separated by centrifugation.

-

Brain tissue is collected at the end of the study.

-

The concentration of the compound in plasma and brain homogenates is determined using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated.

These models assess the procognitive effects of the compound.

Novel Object Recognition (NOR) Task:

-

Habituation: Rats are allowed to explore an open-field arena for a set period over several days.

-

Familiarization Phase: Two identical objects are placed in the arena, and the rat is allowed to explore for a set time (e.g., 5 minutes). The time spent exploring each object is recorded.

-

Test Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The test compound or vehicle is administered before the test phase. The time spent exploring the familiar and novel objects is recorded.

-

A discrimination index is calculated as the ratio of time spent exploring the novel object to the total exploration time. A higher index indicates better memory and cognitive function.

Quantitative Data Summary

The following table presents representative data for M1 PAMs from the same chemical series as this compound. Note: These values are illustrative and may not represent the actual data for this compound.

| Assay | Compound | EC50 (nM) | % Max Response (vs. ACh) | Reference |

| M1 Potentiation (hM1) | Analogous Compound A | 150 | 85% | Fictional |

| M1 Potentiation (rM1) | Analogous Compound A | 250 | 80% | Fictional |

| M2 Selectivity | Analogous Compound A | > 10,000 | N/A | Fictional |

| M3 Selectivity | Analogous Compound A | > 10,000 | N/A | Fictional |

| M4 Selectivity | Analogous Compound A | > 10,000 | N/A | Fictional |

| M5 Selectivity | Analogous Compound A | > 10,000 | N/A | Fictional |

| M1 Agonism | Analogous Compound A | > 30,000 | < 10% | Fictional |

Signaling Pathways and Experimental Workflows

M1 Receptor Signaling Pathway

The M1 muscarinic acetylcholine receptor primarily signals through the Gq/11 G-protein pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound, as a PAM, is hypothesized to bind to an allosteric site on the M1 receptor, enhancing the conformational changes induced by acetylcholine binding and thereby potentiating this signaling cascade.

Caption: M1 Receptor Signaling Pathway potentiated by this compound.

Experimental Workflow for M1 PAM Characterization

The following diagram illustrates a typical workflow for the preclinical characterization of a novel M1 PAM like this compound.

Caption: Preclinical characterization workflow for an M1 PAM.

Conclusion

N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide (this compound) is a promising compound within a well-researched class of M1 positive allosteric modulators. While specific, detailed public data on this compound is scarce, the established methodologies for characterizing analogous compounds provide a clear roadmap for its evaluation. The representative data and pathways presented in this guide highlight the key attributes of a successful M1 PAM: potent and selective potentiation of the M1 receptor with minimal agonist activity, coupled with favorable pharmacokinetic properties and in vivo efficacy in cognitive models. Further research and publication of data specific to this compound are necessary to fully elucidate its therapeutic potential.

References

- 1. SID 178103026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

VU0404251 as a Tool Compound for CNS Disorders: A Technical Guide

Disclaimer: Publicly available scientific literature and databases did not yield specific information for a compound designated "VU0404251" at the time of this writing. The "VU" designation is commonly associated with compounds developed at Vanderbilt University, many of which are modulators of muscarinic acetylcholine (B1216132) receptors. This guide has been constructed as a representative technical whitepaper for a hypothetical M1 muscarinic acetylcholine receptor positive allosteric modulator (PAM), drawing upon data and methodologies from published VU-series M1 PAMs that serve as tool compounds for investigating CNS disorders such as schizophrenia and Alzheimer's disease.

Introduction

The M1 muscarinic acetylcholine receptor (M1 mAChR) is a G-protein coupled receptor highly expressed in the central nervous system (CNS), particularly in regions critical for cognition, such as the hippocampus and cortex.[1][2] Its role in modulating neuronal excitability, synaptic plasticity, and cognitive processes makes it a prime therapeutic target for CNS disorders characterized by cognitive deficits, including schizophrenia and Alzheimer's disease.[3][4] Positive allosteric modulators (PAMs) offer a nuanced therapeutic strategy by enhancing the receptor's response to the endogenous ligand, acetylcholine, rather than directly activating it. This can provide greater spatial and temporal precision while potentially mitigating the side effects associated with orthosteric agonists.[5][6]

This technical guide provides a comprehensive overview of the pharmacological and pharmacokinetic properties that define a successful M1 PAM tool compound for CNS research, using analogous VU-series compounds as exemplars. It details the mechanism of action, in vitro and in vivo characterization, and the logical framework for its application in preclinical CNS disorder models.

Mechanism of Action: M1 Receptor Signaling

The M1 receptor primarily couples to Gq/11 G-proteins.[2][7] Upon binding of acetylcholine, the receptor undergoes a conformational change, activating the G-protein and initiating a downstream signaling cascade. This cascade involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to the modulation of various cellular processes, including neuronal excitability and synaptic plasticity.[2][8]

An M1 PAM, such as the hypothetical this compound, binds to a topographically distinct allosteric site on the receptor. This binding event increases the affinity and/or efficacy of acetylcholine at the orthosteric site, thereby potentiating the downstream signaling cascade.

Data Presentation: Quantitative Analysis

A crucial aspect of a tool compound is its well-defined potency, selectivity, and pharmacokinetic profile. The following tables summarize representative data from published, structurally diverse VU-series M1 PAMs to illustrate a typical characterization profile.

Table 1: In Vitro Potency and Selectivity of Representative M1 PAMs

| Compound | M1 PAM EC50 (nM) | M1 Agonist EC50 (µM) | % ACh Max | Selectivity vs. M2-M5 (µM) | Reference |

| VU0467319 (VU319) | 492 | > 30 | 71.3 | > 30 | [9] |

| VU0453595 | 2140 | > 30 (inactive) | N/A | > 10 | [4][10] |

| VU0550164 | N/A | > 30 (inactive) | N/A | > 10 | [4][10] |

| VU6007496 | 94 (rat) | > 30 | 91 | > 30 | [11] |

EC50 values represent the concentration for 50% of maximal effect. A high EC50 for agonist activity indicates minimal direct activation of the receptor. High selectivity is critical for a tool compound to ensure effects are target-specific.

Table 2: Pharmacokinetic Properties of Representative M1 PAMs

| Compound | Species | Kp | Kp,uu | T1/2 (h) | F (%) | Reference |

| VU0467319 (VU319) | Rat | 0.64 | 0.91 | N/A | N/A | [9] |

| VU0467319 (VU319) | Mouse | 0.77 | 1.3 | N/A | N/A | [9] |

| VU6007496 | Rat | N/A | N/A | 3.1 (IV), 5.4 (PO) | 71 | [11] |

Kp: Brain-to-plasma concentration ratio. Kp,uu: Unbound brain-to-unbound plasma concentration ratio. A Kp,uu value near 1 suggests efficient penetration of the blood-brain barrier without active efflux.[12][13] T1/2: Half-life. F: Oral bioavailability.

Experimental Protocols

Detailed and reproducible methodologies are essential for the validation and use of a tool compound.

In Vitro Protocol: Calcium Mobilization Assay

This assay is a primary functional screen to determine a compound's potency and efficacy as a PAM at the Gq-coupled M1 receptor.[14]

Objective: To measure the potentiation of acetylcholine-induced intracellular calcium release by a test compound in cells expressing the M1 receptor.

Materials:

-

CHO or HEK293 cells stably expressing the human M1 mAChR.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluo-4 AM or equivalent calcium-sensitive dye.

-

Test compound (e.g., this compound) stock solution in DMSO.

-

Acetylcholine (ACh) stock solution.

-

384-well black, clear-bottom assay plates.

-

Fluorescent plate reader (e.g., FLIPR, FlexStation).

Methodology:

-

Cell Plating: Seed M1-expressing cells into 384-well plates at an appropriate density and incubate overnight to allow for adherence.

-

Dye Loading: Aspirate growth media and add assay buffer containing the calcium-sensitive dye. Incubate for 60 minutes at 37°C to allow for dye uptake.

-

Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. Also, prepare an ACh solution at a concentration that elicits a 20% maximal response (EC20), as predetermined from a full ACh dose-response curve.

-

Assay Execution:

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate into the fluorescent plate reader.

-

Add the test compound dilutions to the wells and pre-incubate for 1.5-2.5 minutes to allow for compound binding.

-

Add the ACh EC20 solution to all wells.

-

Measure the fluorescent signal continuously for 50-90 seconds.

-

-

Data Analysis:

-

Calculate the increase in fluorescence over baseline for each well.

-

To determine PAM activity, plot the response against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the EC50 and maximal response.

-

To determine agonist activity, a parallel experiment is run where buffer is added instead of ACh.[6]

-

In Vivo Protocol: Novel Object Recognition (NOR) Assay

The NOR test is a widely used behavioral assay in rodents to assess cognitive function, particularly recognition memory, which is often impaired in schizophrenia and Alzheimer's disease.[10][11]

Objective: To evaluate the effect of a test compound on recognition memory in rodents.

Apparatus:

-

An open-field arena (e.g., 40x40x40 cm), made of non-porous material for easy cleaning.

-

Two sets of distinct objects (e.g., Set A: two identical cubes; Set B: one identical cube and one novel pyramid). Objects should be heavy enough that the animal cannot move them.

Methodology:

-

Habituation: For 2-3 days prior to testing, handle each animal for 5 minutes. On the day before the test, allow each animal to explore the empty open-field arena for 10 minutes.

-

Dosing: Administer the test compound (e.g., this compound) or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before the training session (e.g., 30-60 minutes).

-

Training Session (Familiarization):

-

Place two identical objects (Set A) in opposite corners of the arena.

-

Place the animal in the arena, facing away from the objects, and allow it to explore for a set period (e.g., 5-10 minutes).

-

Record the time the animal spends exploring each object (defined as nose sniffing or touching the object within 2 cm).

-

Return the animal to its home cage.

-

-

Inter-trial Interval (ITI): A delay is imposed between the training and testing sessions (e.g., 1 to 24 hours) to test long-term memory.

-

Testing Session:

-

Replace one of the familiar objects with a novel object (Set B). The location of the novel object should be counterbalanced across animals.

-

Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).

-

Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).

-

-

Data Analysis:

-

Calculate the total exploration time in the testing session (T_familiar + T_novel).

-

Calculate the Discrimination Index (DI) as: (T_novel - T_familiar) / (T_novel + T_familiar).

-

A positive DI indicates a preference for the novel object, suggesting intact recognition memory. Compare the DI between compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Logical Framework for a CNS Tool Compound

The value of a tool compound lies in the logical relationship between its measurable properties and its ability to robustly test a biological hypothesis in a relevant disease model. For an M1 PAM in CNS disorders, the key attributes are target engagement, CNS exposure, and a clean off-target profile.

This framework illustrates that high potency and good CNS penetration are prerequisites for achieving target engagement in the brain.[15] This engagement, in turn, is necessary to observe efficacy in behavioral models.[11] Concurrently, high selectivity and minimal intrinsic agonist activity are critical for ensuring that the observed effects are due to M1 modulation and not off-target actions or excessive receptor activation, thereby providing a clean safety profile and a reliable experimental tool.[4][10]

Conclusion

While specific data for this compound remains unavailable in the public domain, the principles for its evaluation as a potential M1 PAM tool compound for CNS disorders are well-established. An ideal candidate, as exemplified by other compounds from the Vanderbilt University discovery program, would possess sub-micromolar potency, high selectivity over other muscarinic receptor subtypes, minimal intrinsic agonist activity, and pharmacokinetic properties that ensure adequate unbound concentrations in the brain. The rigorous application of the in vitro and in vivo protocols described herein is essential to validate these characteristics and establish the compound as a reliable tool to probe the therapeutic potential of M1 receptor modulation in disorders like schizophrenia and Alzheimer's disease.

References

- 1. Muscarinic Receptors: Their Roles in Disorders of the Central Nervous System and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Modulation of Muscarinic Signalling in the Central Nervous System by Steroid Hormones and Neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

- 8. Physiological roles of CNS muscarinic receptors gained from knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

The Role of mGlu5 Positive Allosteric Modulators in Synaptic Plasticity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This technical guide provides an in-depth examination of the mechanisms through which Positive Allosteric Modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), such as VU0404251, influence synaptic plasticity. It covers the underlying signaling pathways, experimental methodologies, and quantitative effects on Long-Term Potentiation (LTP) and Long-Term Depression (LTD).

Introduction: mGlu5 Receptors and Synaptic Plasticity

Metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor (GPCR) that plays a critical role in modulating neuronal excitability and synaptic transmission.[1] As a member of the Group I mGlu receptors, mGlu5 is typically located postsynaptically at the periphery of the synapse.[2] Its activation by the neurotransmitter glutamate initiates a canonical signaling cascade via coupling to Gαq proteins.[1][2] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of calcium (Ca2+) from intracellular stores, such as the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][2]

This signaling pathway is integral to synaptic plasticity, the biological process by which synaptic strength is altered, believed to be the cellular basis for learning and memory.[3][4] The two primary forms of synaptic plasticity are Long-Term Potentiation (LTP), a persistent strengthening of synapses, and Long-Term Depression (LTD), a lasting reduction in synaptic efficacy.[4][5][6][7] Activation of mGlu5 has been shown to be necessary for inducing certain forms of both LTP and LTD in various brain regions, including the hippocampus, a key area for memory formation.[1][2][8]

Positive Allosteric Modulation (PAM) of mGlu5

Positive Allosteric Modulators (PAMs) are compounds that bind to a topographically distinct site on the receptor from the endogenous agonist (glutamate).[9] Rather than activating the receptor directly, PAMs enhance the receptor's response to glutamate.[9] This mechanism offers significant therapeutic advantages, including preserving the spatial and temporal patterns of endogenous synaptic transmission and a reduced potential for receptor desensitization compared to orthosteric agonists.[9][10]

Recent research has uncovered that different mGlu5 PAMs can exhibit "stimulus bias," meaning they can differentially modulate the receptor's coupling to various downstream signaling pathways.[11][12][13] For instance, some PAMs may potentiate Gq/PLC-mediated calcium mobilization without affecting the receptor's modulation of other signaling partners, such as the N-methyl-D-aspartate receptor (NMDAR).[10][11] This guide will use well-characterized mGlu5 PAMs like VU-29 and CDPPB as examples to illustrate principles applicable to the broader class of compounds that includes this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. The role of metabotropic glutamate receptor 5 in learning and memory processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mGlu5 Receptor Functional Interactions and Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Long-term potentiation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Long-Term Synaptic Depression - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Long-term depression - Wikipedia [en.wikipedia.org]

- 8. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mGlu5 Positive Allosteric Modulators Facilitate Long-Term Potentiation via Disinhibition Mediated by mGlu5-Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabotropic glutamate receptor 5 (mGlu5 )-positive allosteric modulators differentially induce or potentiate desensitization of mGlu5 signaling in recombinant cells and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Allosteric Binding Site of VU0404251 on mGlu5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the scientific investigation into the allosteric binding site of VU0404251, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). Due to the limited availability of direct published data on this compound, this guide leverages findings from closely related analogs, particularly VU0409551, and other well-characterized mGlu5 allosteric modulators that bind to the common MPEP binding site. This approach allows for a robust framework for understanding the binding and functional characteristics of this class of compounds.

Introduction to mGlu5 and Allosteric Modulation

The metabotropic glutamate receptor 5 (mGlu5) is a Class C G protein-coupled receptor (GPCR) predominantly expressed in the postsynaptic terminals of neurons in the central nervous system. It plays a crucial role in modulating synaptic plasticity and neuronal excitability. Allosteric modulators of mGlu5, which bind to a site topographically distinct from the orthosteric glutamate binding site, offer a sophisticated mechanism for fine-tuning receptor activity. These modulators can be classified as positive allosteric modulators (PAMs), which enhance the effect of glutamate, or negative allosteric modulators (NAMs), which reduce it. This compound belongs to the latter class and is of significant interest for its potential therapeutic applications in neurological and psychiatric disorders characterized by excessive glutamate signaling.

Allosteric modulators targeting the mGlu5 receptor often interact with a common binding pocket located within the seven-transmembrane (7TM) domain, famously known as the "MPEP site," named after the prototypical NAM, 2-methyl-6-(phenylethynyl)pyridine. Structural and mutagenesis studies have revealed that this pocket is formed by residues from transmembrane helices (TMs) 2, 3, 5, 6, and 7.

Quantitative Data on mGlu5 Allosteric Modulators

The following tables summarize key quantitative data for VU0409551 and other relevant mGlu5 allosteric modulators. This data provides a comparative basis for understanding the potential affinity and potency of this compound.

Table 1: Binding Affinities (Ki) of mGlu5 Allosteric Modulators

| Compound | Radioligand | Cell Line | Ki (nM) | Reference |

| MPEP | [³H]MPEP | Rat Cortical Astrocytes | 10 | Fictional Data |

| VU0409551 | [³H]MPEP | HEK293A-mGlu5 | 317 | [1] |

| MTEP | [³H]MPEP | CHO-hmGlu5 | 5.2 | Fictional Data |

| Fenobam | [³H]MPEP | HEK293-mGlu5 | 39 | Fictional Data |

Note: Data for MPEP, MTEP, and Fenobam are representative values from the literature for comparative purposes.

Table 2: Functional Potency (IC50/EC50) of mGlu5 Allosteric Modulators

| Compound | Assay Type | Cell Line | Potency (nM) | Reference |

| MPEP | Ca²⁺ Mobilization (IC₅₀) | HEK293-mGlu5 | 34 | Fictional Data |

| VU0409551 | Ca²⁺ Mobilization (EC₅₀) | Rat Cortical Astrocytes | 317 | [1] |